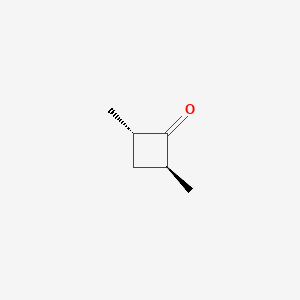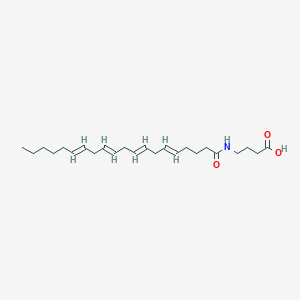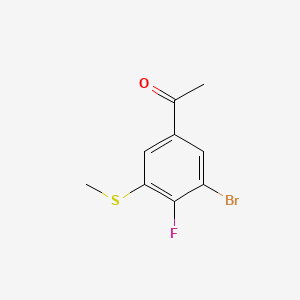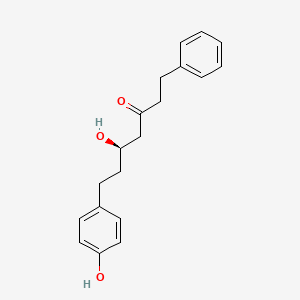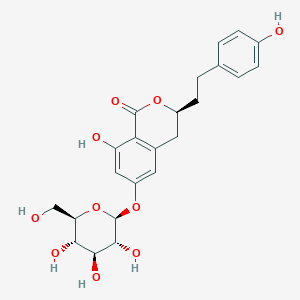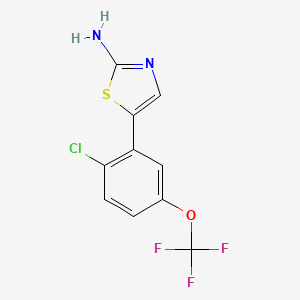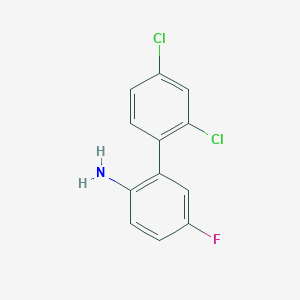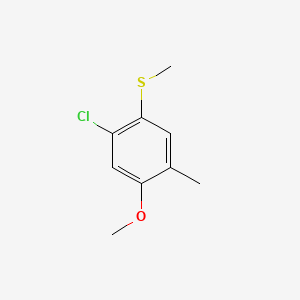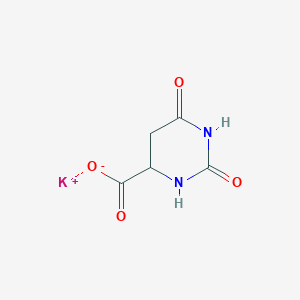
(6E)-2,6-dimethyl-8-trityloxyocta-1,6-dien-3-ol
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(6E)-2,6-dimethyl-8-trityloxyocta-1,6-dien-3-ol is an organic compound with a complex structure that includes multiple functional groups
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of (6E)-2,6-dimethyl-8-trityloxyocta-1,6-dien-3-ol typically involves multiple steps, starting from simpler organic molecules. The key steps often include:
Formation of the Octadiene Backbone: This can be achieved through a series of reactions such as aldol condensation, Wittig reaction, or other carbon-carbon bond-forming reactions.
Introduction of the Trityl Group: The trityl group is usually introduced via a tritylation reaction, where trityl chloride reacts with the hydroxyl group in the presence of a base.
Final Functionalization:
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors, high-throughput screening of catalysts, and other advanced techniques to streamline the process.
化学反应分析
Types of Reactions
(6E)-2,6-dimethyl-8-trityloxyocta-1,6-dien-3-ol can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert the double bonds into single bonds, altering the compound’s structure and properties.
Substitution: The hydroxyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are often used.
Substitution: Reagents like thionyl chloride (SOCl₂) or phosphorus tribromide (PBr₃) can facilitate substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield ketones or aldehydes, while reduction could produce alkanes or alcohols.
科学研究应用
(6E)-2,6-dimethyl-8-trityloxyocta-1,6-dien-3-ol has several applications in scientific research:
Chemistry: It can be used as a building block for synthesizing more complex molecules.
Biology: The compound’s unique structure may allow it to interact with biological molecules in specific ways, making it useful in biochemical studies.
Industry: Used in the synthesis of specialty chemicals and materials.
作用机制
The mechanism by which (6E)-2,6-dimethyl-8-trityloxyocta-1,6-dien-3-ol exerts its effects involves its interaction with specific molecular targets. These interactions can include binding to enzymes, receptors, or other proteins, thereby modulating their activity. The exact pathways involved depend on the specific application and context in which the compound is used.
相似化合物的比较
Similar Compounds
2,6-Dimethyl-2,6-octadiene: Shares a similar backbone but lacks the trityl and hydroxyl groups.
Trityl Alcohol: Contains the trityl group but lacks the octadiene structure.
Uniqueness
(6E)-2,6-dimethyl-8-trityloxyocta-1,6-dien-3-ol is unique due to the combination of its functional groups and the specific stereochemistry of its structure. This uniqueness can result in distinct chemical and biological properties that are not observed in similar compounds.
属性
分子式 |
C29H32O2 |
|---|---|
分子量 |
412.6 g/mol |
IUPAC 名称 |
(6E)-2,6-dimethyl-8-trityloxyocta-1,6-dien-3-ol |
InChI |
InChI=1S/C29H32O2/c1-23(2)28(30)20-19-24(3)21-22-31-29(25-13-7-4-8-14-25,26-15-9-5-10-16-26)27-17-11-6-12-18-27/h4-18,21,28,30H,1,19-20,22H2,2-3H3/b24-21+ |
InChI 键 |
WCCUJVSFPPEQPQ-DARPEHSRSA-N |
手性 SMILES |
CC(=C)C(CC/C(=C/COC(C1=CC=CC=C1)(C2=CC=CC=C2)C3=CC=CC=C3)/C)O |
规范 SMILES |
CC(=C)C(CCC(=CCOC(C1=CC=CC=C1)(C2=CC=CC=C2)C3=CC=CC=C3)C)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![Sar-[D-Phe8]-des-Arg9-Bradykinin acetate](/img/structure/B14762505.png)

![[4-[4-(3,8-diazabicyclo[3.2.1]octan-3-yl)-8-fluoro-2-[[(2R,8S)-2-fluoro-1,2,3,5,6,7-hexahydropyrrolizin-8-yl]methoxy]pyrido[4,3-d]pyrimidin-7-yl]-5-ethynyl-6-fluoronaphthalen-2-yl] formate](/img/structure/B14762524.png)
